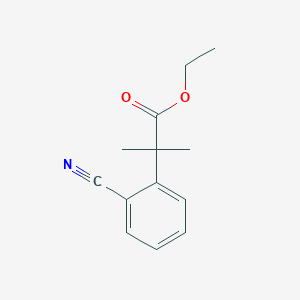
Ethyl 2-(2-cyanophenyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-cyanophenyl)-2-methylpropanoate is an organic compound with a complex structure that includes a cyano group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-cyanophenyl)-2-methylpropanoate typically involves the reaction of 2-cyanophenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-cyanophenyl)-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Carboxyphenyl)-2-methylpropanoic acid.
Reduction: 2-(2-Aminophenyl)-2-methylpropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-cyanophenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-cyanophenyl)-2-methylpropanoate involves its reactivity with various chemical reagents. The cyano group and ester functional group are key sites for chemical reactions, allowing the compound to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: Similar in structure but contains a thiophene ring instead of a phenyl ring.
Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate: Contains a pyrrole ring instead of a phenyl ring.
Ethyl 2-cyano-3-(furan-2-yl)acrylate: Contains a furan ring instead of a phenyl ring.
Uniqueness
Ethyl 2-(2-cyanophenyl)-2-methylpropanoate is unique due to its specific combination of a cyano group and an ester functional group attached to a phenyl ring. This structure provides distinct reactivity and potential for the synthesis of a wide range of organic compounds .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 2-(2-cyanophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C13H15NO2/c1-4-16-12(15)13(2,3)11-8-6-5-7-10(11)9-14/h5-8H,4H2,1-3H3 |
InChI Key |
FGURKHVJVNGODN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















